Ethyl 2-oxo-3-butenoate
Description
Ethyl 2-oxo-3-butenoate (IUPAC: ethyl 2-oxobut-3-enoate) is an α,β-unsaturated ester characterized by a conjugated ketone and ester functional group. Its structure features a reactive enone system (C=O and C=C bonds in conjugation), making it a versatile synthon in organic synthesis. The compound is frequently employed in cycloaddition reactions (e.g., Diels-Alder) and as a precursor for heterocyclic compounds due to its electron-deficient double bond .
Properties
Molecular Formula |
C6H8O3 |
|---|---|
Molecular Weight |
128.13 g/mol |
IUPAC Name |
ethyl 2-oxobut-3-enoate |
InChI |
InChI=1S/C6H8O3/c1-3-5(7)6(8)9-4-2/h3H,1,4H2,2H3 |
InChI Key |
BAVFNIOVBGSPTG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)C=C |
Origin of Product |
United States |
Chemical Reactions Analysis
Tautomerism and Stability
Ethyl 2-oxo-3-butenoate exhibits keto-enol tautomerism, interconverting between the keto form (ethyl 3-oxobut-2-enoate) and the enol form (ethyl Z-3-hydroxy-2-butenoate). Thermodynamic studies reveal:
| Property | Ethyl 3-oxobut-2-enoate (Keto) | Ethyl Z-3-hydroxy-2-butenoate (Enol) |
|---|---|---|
| ΔfH°(g, 298.15 K) | -578.2 ± 3.3 kJ·mol⁻¹ | -593.0 ± 2.7 kJ·mol⁻¹ |
| ΔfH°(l, 298.15 K) | -639.8 ± 2.4 kJ·mol⁻¹ | -647.7 ± 2.4 kJ·mol⁻¹ |
| Vaporization Enthalpy | 61.6 ± 2.2 kJ·mol⁻¹ | 54.7 ± 1.3 kJ·mol⁻¹ |
The keto form predominates (93–95% at equilibrium) due to greater thermodynamic stability, though the enol form participates in specific reactions under acidic or basic conditions .
Nucleophilic Substitution Reactions
The electron-deficient β-carbon in the α,β-unsaturated ester undergoes nucleophilic attack. For example:
-
Reaction with Amines :
this compound reacts with 3-amino-9-ethylcarbazole (1b ) in toluene under reflux with HCl catalysis, yielding ethyl-3-[(9-ethylcarbazol-3-yl)amino]-2-butenoate (2b ) via a condensation pathway .
| Reactants | Conditions | Product |
|---|---|---|
| This compound + 3-amino-9-ethylcarbazole | Toluene, HCl, reflux | Ethyl-3-[(9-ethylcarbazol-3-yl)amino]-2-butenoate |
The reaction proceeds through an enol ether intermediate, with catalytic acid facilitating water elimination .
Condensation Reactions
The compound participates in hydrazone formation via reactions with hydrazines:
-
Hydrazone Synthesis :
this compound reacts with arylhydrazines in ethanol under reflux to form ethyl 3-(2-arylidenehydrazinyl)-3-oxopropanoates (8a–f ) .
| Reactants | Conditions | Product |
|---|---|---|
| This compound + arylhydrazine | Ethanol, reflux, 12 h | Ethyl 3-(2-arylidenehydrazinyl)-3-oxopropanoate |
This reaction is critical for synthesizing heterocyclic compounds with applications in medicinal chemistry .
Redox Reactions
The ester and ketone functionalities enable oxidation and reduction pathways:
Cyclization Reactions
This compound serves as a precursor in cyclocondensation reactions. For instance, with salicylaldehyde, it forms coumarin derivatives under basic conditions :
| Reactants | Conditions | Product |
|---|---|---|
| This compound + salicylaldehyde | Piperidine, ethanol, reflux | N'-arylidene-2-oxo-2H-chromene-3-carbohydrazide |
Comparison with Similar Compounds
Structural and Functional Group Variations
Key Comparative Insights
Reactivity in Cycloadditions: this compound’s α,β-unsaturated system facilitates Diels-Alder reactions, whereas analogs like Ethyl (3E)-2-oxo-4-phenylbut-3-enoate (with a phenyl group at C4) exhibit enhanced electron-withdrawing effects, accelerating cycloaddition rates .
Electronic Effects of Substituents: Fluorine in Ethyl 2-fluoro-3-oxo-3-phenylpropanoate increases electrophilicity at the ketone, enhancing its utility in nucleophilic substitutions . The oxime ether in Ethyl (2E)-2-[(benzyloxy)imino]-3-oxobutanoate enables coordination with metal ions, useful in catalysis .
Steric and Tautomeric Influences: Ethyl 2-methyl-3-oxobutanoate lacks the conjugated double bond, reducing its reactivity in cycloadditions but stabilizing enolate formation for alkylation . The phenyl group in Ethyl 3-oxo-2-phenylbutanoate promotes keto-enol tautomerism, favoring enolate intermediates in asymmetric synthesis .
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